2-Methylundec-1-EN-5-OL
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Overview
Description
2-Methylundec-1-en-5-ol is a chemical compound with the molecular formula C12H24O. It is an organic compound that features a double bond at the first carbon and a hydroxyl group at the fifth carbon in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylundec-1-en-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylundec-1-ene with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the hydroxyl group is introduced at the correct position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylundec-1-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form 2-methylundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 2-Methylundec-1-en-5-one or 2-Methylundec-1-en-5-al.
Reduction: 2-Methylundecanol.
Substitution: 2-Methylundec-1-en-5-chloride.
Scientific Research Applications
2-Methylundec-1-en-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylundec-1-en-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the structure allows for various addition reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylundec-1-ene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Methylundecanol: Lacks the double bond, affecting its reactivity and applications.
2-Methylundec-1-en-5-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
2-Methylundec-1-en-5-ol is unique due to the presence of both a double bond and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
143493-14-5 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methylundec-1-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h12-13H,2,4-10H2,1,3H3 |
InChI Key |
QOTGIBOHVLSNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(=C)C)O |
Origin of Product |
United States |
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